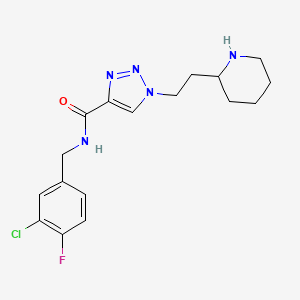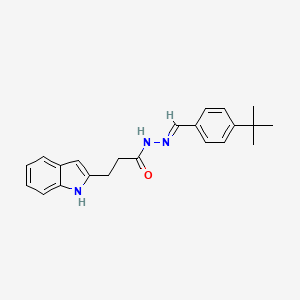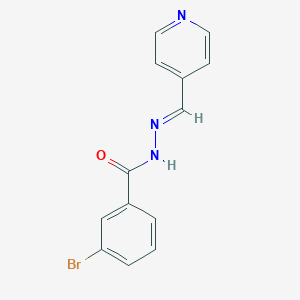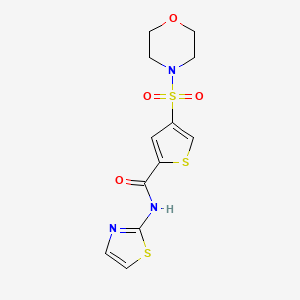
1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to 1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline has been demonstrated through various methodologies. For instance, fluorinated 1-benzoyl-3,4-dihydroisoquinolines can be synthesized from corresponding fluorinated [2-(o-alkynylphenyl)ethyl]amines via a one-pot procedure involving intramolecular alkyne hydroamination followed by Pd-catalyzed oxidation (Severin et al., 2010). Another example is the AgOTf-catalyzed three-component reactions of 2-alkynylbenzaldehydes, amines, and indoles, yielding 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines (Yu & Wu, 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family has been elucidated through various spectroscopic and crystallographic methods. N-methyl-1,2-dihydro-2-benzoylmethylenequinolines, for example, show configurational dissimilarity with unmethylated congeners, as determined by NMR, UV–Vis, and X-ray methods, highlighting the importance of substitution patterns on molecular configuration (Gawinecki et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving 1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline derivatives are diverse, reflecting their complex structure. The oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes facilitates the synthesis of C1-benzyl and -benzoyl isoquinolines, showcasing the compound's versatility in forming structurally diverse derivatives (Wan et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline and its derivatives have been utilized in synthetic chemistry for the construction of complex molecular scaffolds. For example, Tao Chen et al. (2011) demonstrated a convergent construction of 1,4-dihydropyridine scaffold containing indole fragment through three-component reactions, highlighting an efficient and atom-economic synthetic strategy (Chen, Xu, Liu, & Ji, 2011). Similarly, N. Markina et al. (2011) described the synthesis of a diverse library of 1,2-dihydroisoquinolines, showcasing the versatility of these compounds in creating a wide range of derivatives (Markina, Mancuso, Neuenswander, Lushington, & Larock, 2011).
Materials Science Applications
In materials science, the aggregation-enhanced emission and solid-state emission of naphthalimide derivatives, closely related to the 1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline structure, have been studied. A. Srivastava et al. (2016) investigated four new 1,8-naphthalimide-based compounds, examining their nanoaggregate formation, emission intensity, and photophysical properties, which are crucial for developing advanced photonic materials (Srivastava, Singh, & Mishra, 2016).
Pharmaceutical Research Applications
The potential anticancer applications of 1,2,3,4-tetrahydroisoquinoline derivatives have been a subject of pharmaceutical research. K. Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines and evaluated their in vitro anticancer activity, discovering potent cytotoxicity against breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010). Another study by A. Bermejo et al. (2002) explored the antitumor targeting of the G1 phase of the cell cycle by benzoyldihydroisoquinolines and related 1-substituted isoquinolines, identifying compounds with significant cytotoxic activities (Bermejo, Andreu, Suvire, Léonce, Caignard, Renard, Pierré, Enriz, Cortes, & Cabedo, 2002).
Eigenschaften
IUPAC Name |
[2-(1H-indol-2-yl)-2H-quinolin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c27-24(18-9-2-1-3-10-18)26-22-13-7-5-8-17(22)14-15-23(26)21-16-19-11-4-6-12-20(19)25-21/h1-16,23,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKABYDZHOIAGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-indol-2-yl)-2H-quinolin-1-yl]-phenylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)
methanone](/img/structure/B5536064.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)


![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)
![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)
![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)